N-1,3-benzodioxol-5-ylguanidine sulfate
Description
N-1,3-Benzodioxol-5-ylguanidine sulfate is a guanidine derivative with a benzodioxol substituent, characterized by its molecular formula C₈H₁₁N₃O₆S and molecular weight 277.25 g/mol . Structural features include a benzodioxole ring (a fused benzene and dioxolane system) linked to a guanidine group, with sulfate acting as a counterion.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.H2O4S/c9-8(10)11-5-1-2-6-7(3-5)13-4-12-6;1-5(2,3)4/h1-3H,4H2,(H4,9,10,11);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWMDFKTUHRXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Thiourea Intermediate
A notable method involves the use of benzo[d]dioxol-5-yl)-2-bromoethanone as a precursor, which reacts with thiourea to form the guanidine moiety. This reaction is typically carried out in ethanol under an inert nitrogen atmosphere at elevated temperatures (66–80 °C) for approximately 24 hours. After completion, the reaction mixture is concentrated, extracted with ethyl acetate, and purified by column chromatography, yielding the guanidine intermediate in moderate yields (~41.3%).
This intermediate can then be converted to the sulfate salt by reaction with sulfuric acid under controlled conditions.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions: N-1,3-benzodioxol-5-ylguanidine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The benzodioxole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-1,3-benzodioxol-5-ylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-ylguanidine sulfate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and guanidine group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
However, the following inferences can be drawn based on guanidine derivatives and benzodioxol-containing molecules:
Guanidine Derivatives: Guanidine Hydrochloride: A simpler analogue lacking the benzodioxol group. It is widely used as a protein denaturant but lacks the specificity conferred by the benzodioxol moiety in the target compound. Metformin (N,N-Dimethylbiguanide): A clinically relevant guanidine derivative with antihyperglycemic activity.
Benzodioxol-Containing Compounds: Safrole (5-Allyl-1,3-benzodioxole): A natural benzodioxol derivative with hepatotoxic and carcinogenic properties. The addition of a guanidine group in N-1,3-benzodioxol-5-ylguanidine sulfate likely alters its reactivity and toxicity profile. Piperonyl Butoxide: A benzodioxol-containing synergist used in pesticides. Its functional role contrasts with the guanidine-sulfate structure of the target compound.
Physicochemical and Commercial Comparisons
However, the table below highlights inconsistencies in available sources:
| Property | This compound | Conflicting Data |
|---|---|---|
| CAS Number | 366498-47-7 | 1417563-98-3 |
| Molecular Weight | 203.17 g/mol | 277.25 g/mol |
| Purity | 95.0% | No specification for batch-dependent variations |
sulfate salt).
Research Findings and Limitations
No peer-reviewed studies on this compound were identified in the provided evidence. Commercial sources focus on logistical details (e.g., pricing tiers, shipping locations) rather than pharmacological or chemical data. The absence of comparative studies in the evidence precludes a rigorous analysis of its advantages or disadvantages over analogues.
Biological Activity
N-1,3-benzodioxol-5-ylguanidine sulfate is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is C₈H₁₁N₃O₆S, which includes a benzodioxole ring fused with a guanidine group. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structure of this compound features:
- Benzodioxole Ring : Contributes to its chemical reactivity and biological interactions.
- Guanidine Group : Enhances basicity and hydrogen bonding capabilities, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that guanidinium compounds, similar to this compound, increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development. The minimum inhibitory concentration (MIC) for related guanidinium compounds against MRSA was reported at 1.5 µM, indicating potent antibacterial effects .
Anticancer Activity
The compound's anticancer potential has also been explored. It is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that the mechanism of action may involve the modulation of signaling pathways related to cell survival and death .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes or receptors that are crucial for cellular functions.
- Cell Membrane Targeting : Similar guanidinium compounds have been shown to disrupt bacterial cell membranes, leading to cell death through depolarization or dysregulated protein secretion .
Comparative Analysis
A comparison of this compound with similar compounds reveals distinct differences in their biological activities:
| Compound | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Benzodioxole + Guanidine | High (MIC = 1.5 µM for MRSA) | Moderate |
| N-1,3-benzodioxol-5-ylamine | Benzodioxole + Amine | Moderate | Low |
| N-1,3-benzodioxol-5-ylurea | Benzodioxole + Urea | Low | Moderate |
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Screening : A study conducted on various guanidinium derivatives showed that compounds with similar structures significantly inhibited the growth of MRSA strains.
- Cancer Cell Line Studies : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines through the activation of pro-apoptotic signaling pathways.
Q & A
Basic Questions
Q. What are the optimal synthetic routes and reaction conditions for N-1,3-benzodioxol-5-ylguanidine sulfate?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of 1,3-benzodioxol-5-amine with guanidine derivatives under controlled pH (6.5–7.5) and temperature (60–80°C). Critical steps include sulfation using sulfur trioxide complexes in anhydrous conditions. Purification often employs recrystallization from ethanol/water mixtures or preparative HPLC with C18 columns. Key parameters to monitor include reaction time (8–12 hrs) and stoichiometric ratios (1:1.2 for amine-to-guanidine) to avoid side products like unreacted intermediates or over-sulfated derivatives .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) should show characteristic peaks for the benzodioxole moiety (δ 6.7–7.1 ppm) and guanidine protons (δ 8.2–8.5 ppm). ¹³C NMR confirms sulfation (δ 110–115 ppm for SO₃⁻) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 203.17 (calculated) .
- HPLC : Retention time comparison against a certified reference standard (if available) and UV-Vis detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Validate using orthogonal methods (e.g., HPLC coupled with charged aerosol detection) to rule out impurities influencing bioassays .
- Assay Conditions : Standardize protocols (e.g., buffer pH, incubation time) when testing enzyme inhibition. For example, in kinase assays, use ATP concentrations calibrated via kinetic fluorescence .
- Structural Confirmation : Re-examine crystallographic data (e.g., via SHELXL refinement) to ensure no polymorphic differences exist .
Q. What crystallographic strategies are recommended for resolving the sulfate group’s conformation in this compound?
- Methodological Answer :
-
Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) with crystal mounting optimized via Cryoloop-free methods to minimize sulfate disorder.
-
Refinement : Employ SHELXL-2018 with restraints on sulfate torsional angles. Validate using the ADDSYM algorithm in PLATON to check for missed symmetry .
-
Visualization : Generate ORTEP-3 plots to highlight sulfate-electron density fit, with thermal ellipsoids set at 50% probability .
Crystallographic Metric Target Value R-factor ≤0.05 CCDC Deposition Number Validate via CSD Checker
Q. How can reaction yields be improved for derivatives of this compound?
- Methodological Answer :
- Catalyst Optimization : Screen palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, using DoE (Design of Experiments) to balance ligand ratios (1–5 mol%) and solvent polarity (toluene vs. DMF) .
- Side-Reaction Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to sequester unreacted intermediates. Monitor via TLC (silica gel, EtOAc/hexane 3:7) .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the guanidine group parameterized for protonation states (pH 7.4). Validate poses via molecular dynamics (MD) simulations in GROMACS (20 ns, NPT ensemble) .
- Binding Free Energy : Calculate ΔG using MM-PBSA, accounting for sulfate solvation effects. Cross-reference with SPR (Surface Plasmon Resonance) data for KD validation .
Data Contradiction Analysis
- Case Study : Conflicting reports on cytotoxicity (IC50 ranges: 10–50 μM) may stem from cell-line-specific uptake mechanisms. Resolve via:
- Transport Assays : Measure intracellular accumulation using LC-MS/MS.
- Metabolic Profiling : Identify sulfate hydrolysis products via HRMS/MS in HepG2 lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
